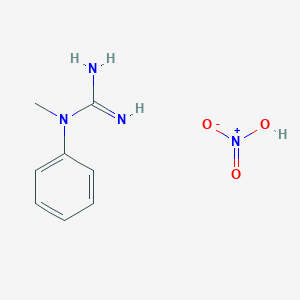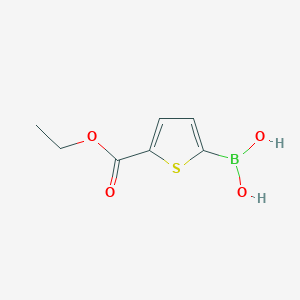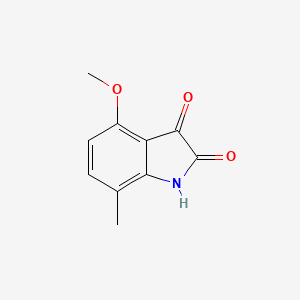
1-Methyl-1-phenylguanidine; nitric acid
Vue d'ensemble
Description
1-Methyl-1-phenylguanidine; nitric acid is a compound that combines the properties of guanidines and nitric acid. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . Nitric acid, on the other hand, is a strong oxidizing agent commonly used in industrial and laboratory settings .
Mécanisme D'action
Guanidines
are a class of organic compounds that contain the functional group (NH2)C=NH. They are known to form strong hydrogen bonds, which can influence their interactions with biological targets . Guanidines are present in many natural products and compounds of medicinal interest . They have found application in a diversity of biological activities .
Analyse Biochimique
Biochemical Properties
1-Methyl-1-phenylguanidine; nitric acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as nitric oxide synthase, which is involved in the production of nitric oxide, a critical signaling molecule. The interaction between this compound and nitric oxide synthase involves the binding of the compound to the enzyme’s active site, leading to the modulation of its activity. Additionally, this compound can interact with proteins that contain guanidinium groups, facilitating hydrogen bonding and ion pairing interactions .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the nitric oxide signaling pathway, leading to changes in vasodilation and immune responses. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions ultimately lead to alterations in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced nitric oxide production and improved vascular function. At high doses, this compound can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle. Additionally, this compound can affect the synthesis and degradation of other biomolecules, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it may accumulate in certain tissues or cellular compartments. The localization and accumulation of this compound can influence its biological activity and overall effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of the compound is crucial for understanding its precise role in cellular processes .
Méthodes De Préparation
The synthesis of 1-Methyl-1-phenylguanidine typically involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents in this process . Industrial production methods may involve the use of metal-catalyzed guanidylation or polymer-supported guanidylation to enhance efficiency and yield .
Analyse Des Réactions Chimiques
1-Methyl-1-phenylguanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents like nitric acid.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: It can undergo substitution reactions, particularly in the presence of suitable catalysts.
Common reagents used in these reactions include carbodiimides, cyanamides, and various metal catalysts . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-1-phenylguanidine has several scientific research applications:
Comparaison Avec Des Composés Similaires
1-Methyl-1-phenylguanidine is unique due to its combination of high basicity and ability to form hydrogen bonds. Similar compounds include:
Thiourea derivatives: Used as guanidylating agents.
Cyanamides: React with derivatized amines to form guanidines.
2-Aminoimidazolines: Cyclic guanidines present in many natural products.
These compounds share some properties with 1-Methyl-1-phenylguanidine but differ in their specific applications and reactivity.
Propriétés
IUPAC Name |
1-methyl-1-phenylguanidine;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.HNO3/c1-11(8(9)10)7-5-3-2-4-6-7;2-1(3)4/h2-6H,1H3,(H3,9,10);(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBWASRDUNJKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=N)N.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B1423241.png)
![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]benzamide](/img/structure/B1423242.png)






![4-{[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]methyl}benzenecarbonitrile](/img/structure/B1423251.png)
